N-(2-Butynyl)phthalimide
Description
Overview of Phthalimide (B116566) Derivatives in Chemical Science
Phthalimide, also known as isoindoline-1,3-dione, is a bicyclic aromatic imide that serves as a fundamental building block in organic and medicinal chemistry. actascientific.com Its derivatives are characterized by a planar structure and hydrophobicity, which allows them to cross biological membranes. actascientific.comucl.ac.uk The two carbonyl groups attached to the nitrogen atom make the N-H proton acidic (pKa ≈ 8.3), facilitating its removal by a base to form a nucleophilic phthalimide anion. wikipedia.orgunacademy.com This reactivity is the cornerstone of the Gabriel synthesis, a classic method for preparing primary amines. wikipedia.orgscienceinfo.com
Phthalimide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties. nih.govbohrium.com The well-known drug thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929) and pomalidomide, highlight the therapeutic importance of the phthalimide scaffold. nih.govtandfonline.com The biological and chemical potential of these derivatives has made them a subject of extensive research, leading to the synthesis of numerous analogues with diverse therapeutic applications. ucl.ac.uknih.gov Researchers have explored modifications on both the phthalimide ring and the N-substituent to develop new compounds with enhanced efficacy and novel mechanisms of action. tandfonline.com
Significance of Alkyne-Containing Phthalimides in Synthesis and Applications
The incorporation of an alkyne functional group into a phthalimide derivative, as seen in N-(2-Butynyl)phthalimide, creates a molecule with significant synthetic utility. The alkyne moiety, particularly a terminal alkyne, is a valuable functional group in organic chemistry, known for its participation in a variety of coupling reactions. nih.gov It is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which allows for the efficient and specific covalent linking of molecular fragments. nih.gov
Alkyne-containing phthalimides serve as versatile building blocks for constructing more complex molecules. They can be used in proteomics research and as precursors for creating specialized materials and biologically active compounds. scbt.com The presence of the reactive alkyne allows for post-synthetic modification, enabling the attachment of other molecules, such as fluorescent tags, polymers, or biological ligands.
Furthermore, the alkyne group in these phthalimides can coordinate with transition metals. For instance, this compound reacts with dicobalt octacarbonyl to form a stable dicobaltatetrahedrane complex. researchgate.netmdpi.com This area of bio-organometallic chemistry explores the potential of such complexes in applications like catalysis and medicine. mdpi.com The combination of the well-established phthalimide core with the synthetically versatile alkyne group provides a powerful platform for innovation in chemical synthesis and materials science.
Historical Context and Evolution of Research on this compound
The conceptual foundation for the synthesis of this compound lies in the Gabriel synthesis, a method developed by Siegmund Gabriel in the late 19th century. wikipedia.orgscienceinfo.com This reaction traditionally involves the N-alkylation of potassium phthalimide with a primary alkyl halide to produce an N-alkylphthalimide, which can then be hydrolyzed to yield a primary amine. wikipedia.orgunacademy.com This method provided a reliable way to form primary amines while avoiding the over-alkylation often seen with the direct alkylation of ammonia (B1221849). masterorganicchemistry.com The synthesis of this compound is a direct extension of this classical reaction, where 1-bromo-2-butyne (B41608) or a similar electrophile is used to alkylate the phthalimide anion.
Early research on N-substituted phthalimides focused primarily on their role as intermediates in the synthesis of amines and amino acids. wikipedia.org However, the focus of research has evolved significantly. In recent decades, scientific interest has shifted towards exploring the unique properties and applications of the functional groups attached to the phthalimide nitrogen.
For this compound, this evolution is marked by its transition from a simple synthetic intermediate to a specialized ligand in organometallic chemistry. Research published in 2023 details the synthesis and characterization of a hexacarbonyl dicobalt complex of this compound. researchgate.netmdpi.com This work builds upon earlier studies, such as a 2005 report on a similar complex with the related N-(2-propynyl)phthalimide, which investigated its cytotoxicity and DNA binding efficiency. mdpi.com This progression highlights a shift towards exploring the bio-organometallic applications of alkyne-containing phthalimides, with the goal of investigating the biological activity of these novel metal complexes. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-but-2-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPWPECHFWIYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429050 | |
| Record name | N-(2-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113439-83-1 | |
| Record name | N-(2-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Butynyl)phthalimide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 2 Butynyl Phthalimide and Its Analogues
Direct N-Alkylation Approaches
Direct N-alkylation of phthalimide (B116566) is a fundamental and widely employed method for the synthesis of N-substituted phthalimides, including N-(2-Butynyl)phthalimide. This approach involves the formation of a nitrogen-carbon bond between the phthalimide nitrogen and the 2-butynyl group. Two principal strategies for achieving this transformation are the Mitsunobu reaction and alternative, more traditional, alkylation methods.
Mitsunobu Reaction for N-Substitution of Phthalimides
The Mitsunobu reaction is a powerful and versatile method for the synthesis of N-alkylated phthalimides from the corresponding alcohols. nih.govacs.orgresearchgate.netresearchgate.net This reaction proceeds under mild conditions and is known for its stereospecificity, typically resulting in the inversion of configuration at the alcohol's stereocenter. researchgate.net The synthesis of this compound via the Mitsunobu reaction involves the reaction of 2-butyn-1-ol (B121050) with phthalimide in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
The reaction is initiated by the formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then protonates the phthalimide, making it a better nucleophile. The alcohol is subsequently activated by the phosphonium (B103445) salt, and the phthalimide anion displaces the activated hydroxyl group in an SN2 fashion to yield this compound. A general procedure involves dissolving the alcohol, phthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then adding the azodicarboxylate dropwise. nih.gov
A typical experimental setup for a Mitsunobu reaction involving phthalimide is outlined in the table below, based on a similar synthesis. nih.gov
| Reactant | Equivalents |
| Racemic Alcohol | 1.0 |
| Phthalimide | 1.2 |
| Tributylphosphine | 1.2 |
| DIAD | 1.2 |
Table 1: Representative Reactant Stoichiometry for a Mitsunobu Reaction involving Phthalimide.
Alternative Alkylation Strategies for this compound
Beyond the Mitsunobu reaction, more conventional N-alkylation methods can be employed for the synthesis of this compound. The Gabriel synthesis, a cornerstone of amine synthesis, provides a robust route to N-alkylated phthalimides. nih.govstthomas.edugoogle.com This method involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with an alkyl halide. stthomas.edugoogle.com For the synthesis of this compound, this would entail the reaction of potassium phthalimide with a 1-halo-2-butyne, such as 1-bromo-2-butyne (B41608).
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction between the phthalimide anion and the alkyl halide. youtube.com The use of potassium phthalimide is advantageous as it is a commercially available and stable salt. The general procedure involves heating a mixture of potassium phthalimide and the alkyl halide in a suitable solvent. researchgate.net
Recent advancements in synthetic methodology have also introduced solvent-free approaches for the N-alkylation of phthalimides. Mechanochemical methods, utilizing ball milling, have been shown to effectively promote the N-alkylation of imides in high yields, offering a more environmentally friendly alternative to traditional solvent-based reactions. chemrxiv.org This technique can be applied to various imides and alkyl halides, suggesting its potential applicability for the synthesis of this compound. chemrxiv.orgnih.gov
Mannich Reaction-Based Syntheses of Butynylphthalimide Derivatives
The Mannich reaction is a valuable tool for the aminomethylation of acidic protons and has been successfully applied to the synthesis of derivatives of this compound. This three-component condensation reaction involves an amine, formaldehyde (B43269), and a compound containing an active hydrogen, in this case, the terminal alkyne of a butynylphthalimide precursor.
Specifically, the synthesis of N-[4-(t-amino)-2-butynyloxy]phthalimides has been achieved through a Mannich reaction. This synthesis starts with N-(2-propargyloxy)phthalimide, which is then reacted with formaldehyde and a secondary amine in the presence of a catalytic amount of cuprous chloride in a peroxide-free dioxane solvent. This reaction introduces a tertiary amino group at the 4-position of the butynyl chain, yielding the desired N-[4-(t-amino)-2-butynyloxy]phthalimide derivatives. This method has also been successfully applied to the synthesis of other aminoacetylenic compounds, highlighting its versatility. nih.gov
Synthesis of Phthalimide Analogues with Butynyl Moieties
The core this compound structure can be incorporated into larger and more complex molecular architectures, leading to the synthesis of various analogues with potentially interesting properties. These include derivatives with modified butynyl side chains and molecules containing multiple phthalimide or related diimide functionalities.
N-(4-t-amino-2-butynyloxy)phthalimides
As previously mentioned in the context of the Mannich reaction, N-[4-(t-amino)-2-butynyloxy)phthalimides are a significant class of analogues. The synthesis of these compounds demonstrates the utility of the butynyl group as a handle for further functionalization. The introduction of a tertiary amino group can significantly alter the physicochemical properties of the parent molecule, such as its solubility and basicity, which can be crucial for various applications. The general synthetic scheme involves the reaction of N-(2-propargyloxy)phthalimide with an appropriate secondary amine and formaldehyde.
N,N'-di-(4-t-amino-2-butynyl)pyromellitic acid diimides
The synthesis of N,N'-di-(4-t-amino-2-butynyl)pyromellitic acid diimides involves the reaction of pyromellitic dianhydride with a diamine containing the 2-butynyl moiety. A key precursor for this synthesis is 1,4-diamino-2-butyne (B1213804). The synthesis of 1,4-diamino-2-butyne can be achieved from 1,4-dichloro-2-butyne. stthomas.edursc.org This transformation proceeds through a 1,4-diazido-2-butyne intermediate, which is subsequently reduced to the desired diamine. nih.govstthomas.edursc.org
Once the 1,4-diamino-2-butyne is obtained, it can be reacted with pyromellitic dianhydride to form the corresponding diimide. The reaction between a diamine and a dianhydride to form a polyimide or a diimide is a well-established process. acs.orgwikipedia.org The synthesis typically involves a two-step procedure where a poly(amic acid) is first formed, which is then chemically or thermally cyclized to the final imide. acs.org For the synthesis of a discrete diimide molecule, the stoichiometry would be adjusted to two moles of the diamine per mole of the dianhydride, followed by imidization. The tertiary amino groups can be introduced either before or after the diimide formation, for instance, by using a pre-functionalized diamine in the reaction with pyromellitic dianhydride.
Advanced Synthetic Strategies and Modifications
The synthesis of N-(3-butynyl)phthalimide and N-(3-butenyl)phthalimide, which are structural analogues of this compound, is commonly achieved through the Gabriel synthesis. nih.govnih.govnih.govfrontiersin.orgbeilstein-journals.org This robust method facilitates the formation of primary amines from primary alkyl halides and is particularly well-suited for attaching unsaturated alkyl groups to the nitrogen atom of phthalimide. The fundamental principle of the Gabriel synthesis lies in the N-alkylation of a phthalimide salt using a suitable alkyl halide. nih.gov
The initial step involves the deprotonation of phthalimide. The presence of two adjacent electron-withdrawing carbonyl groups renders the N-H bond of phthalimide acidic enough (pKa ≈ 8.3) to be deprotonated by a base like potassium hydroxide (B78521) or potassium carbonate, resulting in a nucleophilic imide anion. nih.govfrontiersin.org This anion then participates in a subsequent SN2 reaction with an alkyl halide. nih.govnih.gov
For the preparation of N-(3-butynyl)phthalimide , the potassium salt of phthalimide is reacted with a 4-halobutyne, such as 4-bromo-1-butyne. In this reaction, the phthalimide anion displaces the halide ion to form the desired N-substituted phthalimide.
In a similar fashion, the synthesis of N-(3-butenyl)phthalimide is carried out by reacting potassium phthalimide with a 4-halobutene, for example, 4-bromo-1-butene.
A key advantage of this methodology is the prevention of over-alkylation, a common side reaction when ammonia (B1221849) is used as the nitrogen source. frontiersin.org The resulting N-alkynyl and N-alkenyl phthalimides are stable products that can be readily isolated and purified. While the Gabriel synthesis is often employed to ultimately liberate a primary amine, in this context, the N-substituted phthalimides are the desired final products for further investigation or derivatization.
The internal alkyne within this compound serves as an effective ligand for the creation of organometallic complexes, especially with cobalt carbonyls. These complexes are of significant interest due to their potential utility in areas such as catalysis and the burgeoning field of bioorganometallic chemistry.
This compound undergoes a clean reaction with dicobalt octacarbonyl (Co(_2)(CO)(_8)) to yield a stable hexacarbonyl dicobalt complex. This transformation is typically performed by combining equimolar quantities of this compound and dicobalt octacarbonyl in a non-polar solvent such as heptane (B126788). The reaction is promoted by heating, which is often accompanied by the release of carbon monoxide gas. Upon cooling, the product, (μ(_2)-η-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt, precipitates as orange-red needles.
The structure of the resulting complex is characterized by a dimetallatetrahedrane core, wherein the two cobalt atoms and the two carbons of the alkyne form a tetrahedral arrangement. The this compound ligand bridges the two cobalt atoms, with each cobalt atom also being coordinated to three terminal carbonyl ligands. This structural motif is a well-documented outcome of the reaction between alkynes and dicobalt octacarbonyl.
The structural elucidation of the (μ(_2)-η-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt complex is accomplished through a combination of spectroscopic methods.
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the carbonyl ligands. In a solvent like cyclohexane (B81311), the complex displays intense absorption bands in the terminal carbonyl stretching region (ν(CO)), typically observed around 2093, 2055, and 2028 cm. The frequencies and multiplicity of these bands are characteristic of a [Co(_2)(CO)(_6)] fragment with terminally bound carbonyls.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum, generally acquired in a deuterated solvent like CDCl(_3), shows the signals corresponding to the protons of the this compound ligand. The aromatic protons of the phthalimide moiety are typically observed as a multiplet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom and the methyl protons of the butynyl group give rise to distinct signals, confirming the incorporation of the intact ligand into the complex.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the complex's structure. It exhibits resonances for the carbonyl carbons of the phthalimide group, the aromatic carbons, and the carbons of the butynyl chain. A key diagnostic feature is the significant upfield shift of the alkyne carbon signals upon coordination to the dicobalt unit. The carbonyl ligands attached to the cobalt atoms also produce a characteristic signal in the downfield portion of the spectrum.
Interactive Data Table: Spectroscopic Data for (μ₂-η⁴-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt
| Spectroscopic Technique | Solvent | Characteristic Signals |
| IR | Cyclohexane | ν(CO) at 2093, 2055, 2028 cm⁻¹ |
| ¹H NMR | CDCl₃ | Signals for phthalimide, methylene, and methyl protons |
| ¹³C NMR | CDCl₃ | Resonances for phthalimide, butynyl, and cobalt-bound carbonyl carbons |
The X-ray crystal structure unequivocally confirms the formation of the anticipated dicobaltatetrahedrane core. Salient structural features elucidated by this method include the coordination of the alkyne to the two cobalt atoms, the Co-Co bond distance, and the bond lengths between the cobalt atoms and the alkyne carbons. The geometry around each cobalt atom is typically a distorted square pyramid or trigonal bipyramid, taking into account the Co-Co bond, the two alkyne carbons, and the three terminal carbonyl ligands. The planarity of the phthalimide group is also confirmed. This detailed structural information is crucial for a comprehensive understanding of the bonding and potential reactivity of such organometallic compounds.
The butynyl moiety in this compound provides a versatile handle for further chemical modification, most notably through reactions that target the alkyne functional group. A particularly powerful and widely used method for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". interchim.frnih.govmdpi.com This reaction enables the efficient and highly specific formation of a stable 1,2,3-triazole ring through the reaction of the terminal alkyne with an azide-functionalized molecule. beilstein-journals.org
This modular approach means that a wide variety of functional groups ("R" groups) can be introduced by simply varying the azide-containing starting material. These "R" groups can encompass:
Biologically active molecules for applications in drug delivery. mdpi.com
Fluorescent probes for bioimaging purposes.
Polymeric chains for the development of advanced functional materials.
Linkers for immobilization on solid supports or nanoparticles.
The exceptional efficiency and biocompatibility of the click reaction make it an ideal tool for the derivatization of this compound and its analogues for use in medicinal chemistry and materials science. axispharm.com The phthalimide core is a recognized pharmacophore present in numerous therapeutic agents, and its combination with the adaptable triazole linker presents a potent strategy for the design and synthesis of novel functional molecules. nih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations Involving N 2 Butynyl Phthalimide
Reactions at the Phthalimide (B116566) Nitrogen
The nitrogen atom of the phthalimide group in N-(2-Butynyl)phthalimide is the focal point for several important transformations, primarily aimed at the cleavage of the N-C bond to liberate the primary amine.
Gabriel Synthesis and Ing-Manske Procedure for Amine Formation from N-Substituted Phthalimides
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, avoiding the overalkylation often encountered in the direct alkylation of ammonia (B1221849). wikipedia.org In the context of this compound, this compound itself is an intermediate in the Gabriel synthesis of 2-butyn-1-amine. The synthesis commences with the N-alkylation of a phthalimide salt, such as potassium phthalimide, with a suitable alkyl halide. wikipedia.org
The subsequent and crucial step is the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through acidic hydrolysis; however, this method often requires harsh conditions. wikipedia.orgorganic-chemistry.org A milder and more common alternative is the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide ring. wikipedia.org The reaction with hydrazine results in the formation of the primary amine and a stable cyclic byproduct, phthalhydrazide, which often precipitates from the reaction mixture. wikipedia.org
Reaction Scheme for the Formation of 2-Butyn-1-amine from this compound
| Reactant | Reagents | Product | Byproduct |
| This compound | Hydrazine (N₂H₄) | 2-Butyn-1-amine | Phthalhydrazide |
The mechanism of the Ing-Manske procedure involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by a series of proton transfers and ring-opening/closing steps to ultimately yield the primary amine and the stable phthalhydrazide.
Photolysis of N-Substituted Phthalimides
The photochemical behavior of N-substituted phthalimides is a subject of significant interest, leading to a variety of complex molecular architectures. The phthalimide chromophore can undergo several photochemical transformations, broadly classified into hydrogen abstraction, cycloaddition, and single electron transfer (SET) processes. The specific pathway followed often depends on the nature of the N-substituent and the reaction conditions.
Upon irradiation, N-alkylphthalimides can undergo intramolecular hydrogen abstraction from the alkyl chain, leading to the formation of cyclized products. Another common photochemical pathway is cycloaddition, where the excited phthalimide can react with alkenes to form azepinedione derivatives.
Furthermore, photoinduced electron transfer (SET) is a key mechanism in the photochemistry of phthalimides. In the presence of an electron donor, the excited phthalimide can act as an electron acceptor, initiating a cascade of reactions. For this compound, the butynyl group itself could potentially participate in intramolecular photochemical reactions, although specific studies on this particular substrate are not extensively documented. The presence of the alkyne functionality introduces the possibility of unique photochemical cyclizations or rearrangements.
Reactions Involving the Butynyl Moiety
The butynyl group of this compound, with its terminal alkyne, is a reactive handle for a range of carbon-carbon bond-forming reactions.
Participation in Pauson-Khand Reactions
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.org this compound can serve as the alkyne component in this reaction. The initial step of the Pauson-Khand reaction involves the formation of a stable hexacarbonyl dicobalt complex with the alkyne. wikipedia.org
A study has demonstrated the successful reaction of this compound with dicobalt octacarbonyl ([Co₂(CO)₈]) in a heptane (B126788) solution to yield the corresponding stable complex, [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)]. mdpi.com This complex is the key intermediate for the subsequent steps of the Pauson-Khand reaction.
Formation of the Dicobalt Complex of this compound mdpi.com
| Reactant | Reagent | Product |
| This compound | Dicobalt octacarbonyl | (μ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt |
Once this complex is formed, it can then react with an alkene and carbon monoxide to undergo the cycloaddition, leading to the formation of a cyclopentenone fused to a new ring system. The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic compounds. wikipedia.org
Cyclization Reactions
The butynyl group in this compound can participate in various cyclization reactions to form heterocyclic structures. Photochemical induction is one method to initiate such cyclizations. For instance, studies on N-alkenylphthalimides have shown that intramolecular cyclization can occur upon photolysis, leading to the formation of new ring systems. rsc.org It is plausible that this compound could undergo analogous intramolecular photocyclization reactions, potentially involving the interaction of the excited phthalimide with the alkyne.
Metal-catalyzed cyclizations are another important class of reactions. For example, transition metals can catalyze the intramolecular addition of nucleophiles across the triple bond of the butynyl group. Depending on the reaction conditions and the catalyst used, various sizes of heterocyclic rings containing the nitrogen atom from the phthalimide could be synthesized.
Cross-Coupling Reactions (e.g., Sonogashira Reaction)
The terminal alkyne of the butynyl moiety in this compound makes it an ideal substrate for cross-coupling reactions, such as the Sonogashira reaction. The Sonogashira coupling is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds.
In a typical Sonogashira reaction involving this compound, the terminal alkyne would be coupled with an aryl or vinyl halide to produce a more complex molecule containing a substituted alkyne.
General Scheme of a Sonogashira Coupling with this compound
| Substrate | Coupling Partner | Catalysts | Product |
| This compound | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | N-(4-Aryl/Vinyl-2-butynyl)phthalimide |
The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This reaction would allow for the facile introduction of various aryl or vinyl substituents onto the butynyl chain of this compound.
Ring-Opening Reactions of Alkylidenecyclopropanes leading to Homopropargyl Radicals
The ring-opening of alkylidenecyclopropanes (ACPs) represents a significant reaction pathway for generating valuable radical intermediates. nih.gov Due to the inherent ring strain, ACPs are highly reactive and can undergo various transformations, including transition metal-catalyzed reactions, acid-catalyzed ring-openings, and free radical additions. nih.gov
A notable application of this reactivity is a non-classical ring-opening radical clock reaction that provides a synthetic route to alkynyl derivatives. nih.govrsc.org This process utilizes N-hydroxyphthalimide (NHPI) esters that bear an alkylidenecyclopropane group. nih.govrsc.org Under visible-light photoredox catalysis, a radical is generated, which then undergoes a ring-opening of the cyclopropane (B1198618) moiety to form a homopropargyl radical. nih.gov This method represents a novel approach for creating molecular complexity and preparing a variety of alkynyl compounds. nih.govrsc.org While this specific mechanism involves the N-hydroxyphthalimide ester scaffold to initiate the radical process, it serves as a key example of how the phthalimide structural motif is employed in advanced radical generation strategies that ultimately lead to the formation of alkyne-containing products.
Mechanistic Pathways in Complex Formation and Transformations
The reactivity of this compound is prominently demonstrated in its interactions with organometallic reagents, leading to the formation of stable, well-defined complexes. Understanding the mechanisms of these transformations is crucial for leveraging them in organic synthesis.
This compound reacts straightforwardly with an equimolar amount of dicobalt octacarbonyl, [Co₂(CO)₈], to form the stable complex (µ₂-η⁴-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. mdpi.comresearchgate.net This reaction is characteristic of the well-established reactivity of dicobalt octacarbonyl with alkynes, which has been studied since the 1950s. mdpi.com The resulting complexes, known as dicobaltatetrahedranes, feature a cage-like framework where the alkyne is coordinated to the two cobalt atoms. mdpi.com
The reaction proceeds by adding this compound to a solution of dicobalt octacarbonyl in a solvent such as heptane. mdpi.com Upon heating, typically to around 60 °C, an immediate evolution of gas (carbon monoxide) is observed as two carbonyl ligands are displaced from the cobalt centers to accommodate the incoming alkyne. mdpi.com The alkyne inserts and coordinates in an almost orthogonal fashion with respect to the cobalt-cobalt bond, which has a measured length of 2.4688(14) Å in the resulting complex. mdpi.com The final product, [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)], can be isolated as air-stable, orange-red crystals. mdpi.com Such alkyne-cobalt complexes serve as important precursors in organic synthesis, notably in the Pauson–Khand reaction to form cyclopentenones, and also act as a protecting group for the alkyne functionality. mdpi.comwikipedia.orgresearchgate.net
Table 1: Synthesis and Characterization of the this compound-Dicobalt Hexacarbonyl Complex. mdpi.com
| Parameter | Value |
| Reactants | This compound, Dicobalt Octacarbonyl |
| Solvent | Heptane |
| Temperature | 60 °C |
| Yield | 78% |
| Product Formula | C₁₈H₉Co₂NO₈ |
| Appearance | Orange-red needles |
| IR Spectroscopy | ν(CO) vibrations at 2093, 2055, and 2028 cm⁻¹ (in cyclohexane) |
Computational studies provide significant insight into the feasibility and thermodynamics of complex reaction pathways. In the context of the reactions that generate homopropargyl radicals, density functional theory (DFT) calculations have been employed to investigate the thermodynamics of the key ring-opening step. nih.gov
Table 2: Calculated Thermodynamic Parameter for the Ring-Opening of the Alkylidenecyclopropane Radical. nih.gov
| Parameter | Value (kcal/mol) | Implication |
| Gibbs Free Energy (ΔG₁) | -13.4 | The process is thermodynamically favorable. |
Applications of N 2 Butynyl Phthalimide in Advanced Chemical Synthesis
Precursor in Organic Synthesis
The presence of an internal alkyne group in N-(2-Butynyl)phthalimide allows it to serve as a precursor in organometallic chemistry. It can react with metallic complexes to form more intricate structures. A notable example is its reaction with dicobalt octacarbonyl, [Co₂(CO)₈].
In this reaction, an equimolar amount of this compound is treated with [Co₂(CO)₈] in a heptane (B126788) solution. The alkyne moiety of the phthalimide (B116566) derivative coordinates with the two cobalt atoms, leading to the formation of a stable dicobaltatetrahedrane complex, (µ₂-η-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. google.comresearchgate.net This tetrahedrane-type cluster framework has been characterized using IR, ¹H, and ¹³C NMR spectroscopy, with its definitive structure confirmed by single-crystal X-ray diffraction. researchgate.net Such organocobalt complexes are significant in organic synthesis, notably as intermediates in reactions like the Pauson–Khand reaction, which is used to construct cyclopentenones. researchgate.net
Reaction of this compound with Dicobalt Octacarbonyl researchgate.net
| Reactant | Chemical Formula | Role |
|---|---|---|
| This compound | C₁₂H₉NO₂ | Alkyne Precursor |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | Cobalt Source |
| Product | ||
| (µ₂-η-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt | C₁₈H₉Co₂NO₈ | Organometallic Cluster |
Intermediate in Pharmaceutical Research
The phthalimide group is widely used in medicinal chemistry as a protective group for primary amines and as a pharmacophore in its own right. This compound and its derivatives serve as key intermediates in the synthesis of pharmaceutically relevant molecules.
Linagliptin is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. google.com The synthesis of Linagliptin is a multi-step process where the strategic use of protecting groups is essential. In one established synthetic route, a phthalimide-protected amine, specifically (R)-3-aminopiperidine protected as a phthalimide, is utilized as a key intermediate.
The core structure of Linagliptin features a butynyl group attached to the xanthine (B1682287) scaffold. cbijournal.com The final step in many syntheses involves the deprotection of the amine to yield the active pharmaceutical ingredient. The direct precursor to this final step is a molecule that contains the entire Linagliptin structure but with the amine functionality masked by a phthalimide group. This compound, known as N-Phthalimide-linagliptin, is therefore a critical intermediate in the synthesis and is also considered a process-related impurity if the deprotection step is incomplete. nih.gov The presence of both the butynyl group and the phthalimide-protected amine within this key intermediate highlights the relevance of structures related to this compound in pharmaceutical manufacturing. nih.gov
Key Compounds in Linagliptin Synthesis
| Compound Name | Role | Molecular Formula |
|---|---|---|
| Linagliptin | Active Pharmaceutical Ingredient | C₂₅H₂₈N₈O₂ |
| N-Phthalimide-linagliptin | Intermediate / Process-Related Impurity | C₃₃H₃₀N₈O₄ |
| 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Intermediate | C₁₀H₉BrN₄O₂ |
Role in Supramolecular Chemistry and Materials Science
The rigid, planar structure of the phthalimide moiety makes it an excellent candidate for constructing ordered molecular assemblies through non-covalent interactions such as π-π stacking. This property is exploited in supramolecular chemistry and the design of novel materials.
This compound can be used as a building block for creating more complex, functional materials. The phthalimide group itself can drive supramolecular interactions, while the alkyne group provides a site for further chemical modification or polymerization. mdpi.com
As previously discussed, the reaction of this compound with dicobalt octacarbonyl yields a dimetallatetrahedrane cluster. researchgate.net Compounds of this class are of interest not only for their applications in organic synthesis but also as precursors for creating novel materials with specific electronic or magnetic properties. researchgate.net The synthesis of such a stable, well-defined molecular cluster from this compound demonstrates its role as a precursor for materials that bridge the gap between molecular chemistry and materials science. researchgate.netmdpi.com
Catalytic Applications of this compound Complexes
Complexes derived from this compound, particularly its dicobalt hexacarbonyl complex, are recognized for their potential role in catalysis, most notably as precursors in the Pauson-Khand reaction. This reaction is a powerful method in organic synthesis for the construction of cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. nih.govwikipedia.org While specific catalytic cycles and detailed performance data for the this compound dicobalt complex are not extensively documented in dedicated studies, its application can be inferred from the well-established mechanism of the Pauson-Khand reaction involving similar alkyne-cobalt complexes. nrochemistry.comrsc.org
The formation of the stable hexacarbonyl dicobalt complex of this compound, [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)], positions it as a key intermediate for this type of cycloaddition. mdpi.com The reaction typically proceeds by the coordination of an alkene to the cobalt-alkyne complex, followed by insertion steps and reductive elimination to yield the final cyclopentenone product. wikipedia.org The traditional Pauson-Khand reaction often requires stoichiometric amounts of the cobalt complex. wikipedia.org However, advancements in this field have led to the development of catalytic versions, employing various transition metals and additives to improve efficiency and yield. wikipedia.org
The reactivity of internal alkynes, such as this compound, in the Pauson-Khand reaction is a critical aspect of its synthetic utility. Generally, internal alkynes can exhibit lower reactivity compared to terminal alkynes. nrochemistry.com Nevertheless, the reaction conditions can be optimized to facilitate the cycloaddition. The regioselectivity of the reaction with unsymmetrical internal alkynes is influenced by both steric and electronic factors of the substituents on the alkyne. nrochemistry.com
Below is a representative table illustrating typical conditions and outcomes for Pauson-Khand reactions involving internal alkynes, providing a framework for the potential catalytic application of this compound complexes.
Table 1: General Conditions for Intermolecular Pauson-Khand Reactions with Internal Alkynes
| Catalyst/Promoter | Alkene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Co₂(CO)₈ (stoichiometric) | Norbornene | Toluene | 60-110 | 12-48 | 40-80 | nrochemistry.com |
| Co₂(CO)₈ / N-Methylmorpholine N-oxide (NMO) | Ethylene | Dichloromethane | 25 | 24 | 60-95 | nih.gov |
| [Rh(CO)₂Cl]₂ (catalytic) | 1-Hexene | Toluene | 100 | 18 | 50-85 | mdpi.com |
The research into the catalytic applications of dicobaltatetrahedranes, the class of compounds to which the this compound dicobalt complex belongs, extends beyond the Pauson-Khand reaction. These complexes are also explored for their potential in other organic transformations and in the synthesis of complex molecules. mdpi.com The phthalimido group itself can influence the electronic properties and stability of the complex, which in turn may affect its catalytic performance.
Biological and Pharmacological Research Applications of N 2 Butynyl Phthalimide and Its Derivatives
Antimicrobial and Antifungal Activities
Recent studies have explored the potential of N-substituted phthalimides, including N-(2-Butynyl)phthalimide, as agents against pathogenic fungi and bacteria. These investigations focus on their ability to inhibit growth, prevent the formation of biofilms, and interfere with key virulence factors.
Activity Against Candida Species (e.g., Candida albicans, Candida parapsilosis)
This compound has been evaluated for its antifungal effects against clinically relevant Candida species. In a study investigating six N-substituted phthalimides, this compound (referred to as N2BP) was tested against fluconazole-resistant Candida albicans and Candida parapsilosis. While it did not emerge as the most potent derivative in the series, it demonstrated antifungal properties. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for this compound.
| Candida Species | Strain | MIC (µg/mL) |
|---|---|---|
| C. albicans | DAY185 (Fluconazole-Resistant) | >100 |
| C. parapsilosis | ATCC 22019 | >100 |
Inhibition of Biofilm Formation and Hyphal Development
A critical virulence factor for Candida albicans is its ability to form biofilms—structured communities of cells enclosed in a self-produced polymeric matrix. These biofilms confer resistance to antifungal drugs and the host immune system. Research has shown that this compound can inhibit the formation of these biofilms.
In studies with fluconazole-resistant C. albicans, this compound demonstrated a dose-dependent inhibition of biofilm formation. At sub-inhibitory concentrations, the compound was able to significantly reduce the development of biofilms.
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) in C. albicans DAY185 |
|---|---|---|
| This compound | 10 | ~20% |
| This compound | 20 | ~35% |
| This compound | 50 | ~45% |
Furthermore, the transition from yeast to hyphal form is another key virulence trait in C. albicans, enabling tissue invasion. The class of N-substituted phthalimides has been shown to interfere with this morphological change, although the primary focus of detailed investigation was on more potent derivatives like N-butylphthalimide. ucl.ac.uknih.gov
Downregulation of Virulence Genes
The mechanism behind the inhibition of biofilm and hyphal formation often involves the downregulation of specific virulence-related genes. In the study of N-substituted phthalimides, gene expression analysis was performed on the most potent compound, N-butylphthalimide (NBP). ucl.ac.uknih.govnih.gov This analysis revealed that NBP treatment significantly downregulated the expression of key hyphal- and biofilm-associated genes in C. albicans, such as ECE1, HWP1, and UME6. ucl.ac.uknih.govnih.gov Similar detailed genetic analyses for this compound have not been reported in the reviewed literature.
Broad-Spectrum Antibiofilm Activity against Bacterial Pathogens
The antibiofilm activity of N-substituted phthalimides is not limited to fungi. These compounds have also been tested against various pathogenic bacteria. The derivatives, as a group, were found to effectively inhibit biofilm formation in uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus. nih.govnih.gov This suggests that the molecular scaffold of N-substituted phthalimides may serve as a basis for developing broad-spectrum antibiofilm agents.
Neuropharmacological Investigations
The phthalimide (B116566) structure is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of effects on the central nervous system.
Oxotremorine (B1194727) Antagonistic Activity
Oxotremorine is a potent muscarinic acetylcholine (B1216132) receptor agonist known to induce tremors and other cholinergic effects. Compounds that can antagonize its effects are of interest in neuropharmacological research. Studies have been conducted on derivatives of this compound to assess their potential as oxotremorine antagonists.
In one such study, a series of N-(4-t-amino-2-butynyl) phthalimides were synthesized and evaluated. researchgate.net These compounds were prepared through a Mannich reaction using N-propargylphthalimide, a precursor closely related to this compound. The investigation revealed that these specific derivatives did not exhibit oxotremorine antagonistic activity in mice, although they did show activity as acetylcholine antagonists on isolated guinea pig ileum preparations. researchgate.net This indicates that while the broader class of compounds interacts with the cholinergic system, the specific structural modifications did not yield oxotremorine blockade. researchgate.net
Acetylcholine Antagonistic Activity
While direct studies on the acetylcholine antagonistic activity of this compound are not extensively documented in the provided research, the broader class of compounds containing a butynyl group has been explored for interactions with cholinergic systems. For instance, N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, a different butynyl-containing compound, has been shown to act as a presynaptic antagonist at muscarinic cholinergic synapses. nih.gov This compound enhances the release of acetylcholine from nerve endings, a characteristic of presynaptic antagonists. nih.gov The exploration of natural products has also identified various nicotinic acetylcholine receptor antagonists and agonists, highlighting the importance of diverse chemical structures in modulating the cholinergic system. nih.gov
Effects on Motor Activity and Palpebral Ptosis
Research into derivatives of this compound has revealed significant effects on motor activity and palpebral ptosis (drooping of the upper eyelid). A series of synthesized N-[4-(t-amino)-2-butynyloxy] phthalimides were investigated for their pharmacological effects in comparison to harmaline (B1672942), a known central nervous system stimulant and tremorogen. researchgate.net
The studies indicated that these compounds induced effects similar to harmaline. One particular derivative, compound 4 in the study, was noted to be even more potent than harmaline in its observed effects, which included alterations in motor activity and the induction of palpebral ptosis. researchgate.net Palpebral ptosis can be induced by substances that interfere with the neural pathways controlling eyelid elevation and is a parameter used to assess central nervous system effects. researchgate.netutmb.edu
Table 1: Pharmacological Effects of N-[4-(t-amino)-2-butynyloxy] phthalimide Derivatives
| Compound | Observed Effects | Potency Compared to Harmaline |
|---|---|---|
| N-[4-(t-amino)-2-butynyloxy] phthalimides (series) | Changes in motor activity, palpebral ptosis | Similar |
Monoaminooxidase Inhibitory Activity
The phthalimide structure is recognized as a valuable scaffold for designing potent monoamine oxidase (MAO) inhibitors. nih.govdrugbank.com Research has demonstrated that derivatives of this compound possess MAO inhibitory activity. Specifically, a series of N-[4-(t-amino)-2-butynyloxy] phthalimides were investigated and found to exhibit this property. researchgate.net
MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have significant therapeutic effects, particularly in neurodegenerative disorders and depression. researchgate.netnih.gov Studies on various phthalimide analogues show that substitutions on the phthalimide ring can lead to potent and selective inhibition of MAO-A and MAO-B isoforms. nih.govdrugbank.commdpi.com For example, C6-substituted phthalides and C5-substituted phthalimides have been shown to be highly effective, reversible, and competitive inhibitors of human MAO, particularly MAO-B. nih.govdrugbank.com The aminoacetylenic moiety present in the derivatives of this compound is a key feature in compounds known for MAO inhibition. researchgate.net
Anticancer and Antitumor Research
The phthalimide scaffold is a foundational structure for the development of novel anticancer agents. scielo.org.mxmedigraphic.comresearchgate.netredalyc.org Derivatives of phthalimide have been evaluated for antiproliferative activity against various cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. scielo.org.mxmedigraphic.comresearchgate.netredalyc.org
Dicobaltatetrahedranes Displaying Antiproliferative Activity
A significant area of research involves the synthesis of organometallic complexes of this compound, specifically dicobaltatetrahedranes. The reaction of this compound with octacarbonyl dicobalt yields the complex [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)]. researchgate.netresearchgate.net This class of dinuclear organometallic compounds is emerging as important in bio-organometallic chemistry. researchgate.net
These dicobaltatetrahedrane complexes, including those derived from related alkynes, have demonstrated notable biological activity, particularly antiproliferative effects against cancer cells. researchgate.netresearchgate.net The complexation of the alkyne function with a Co₂(CO)₆ moiety is a strategy explored for developing new anticancer drugs. researchgate.net
Cytotoxicity and DNA Binding Efficiency Studies of Related Complexes
The anticancer potential of phthalimide derivatives and their metal complexes is often linked to their cytotoxicity and ability to interact with DNA. scielo.org.mxmedigraphic.comresearchgate.net Studies on complexes related to this compound, such as N-(2-propynyl)phthalimide]hexacarbonyldicobalt, have investigated their cytotoxicity and DNA binding efficiency. researchgate.netresearchgate.net
Research on various N-substituted phthalimide derivatives has shown they can be cytotoxic to numerous cultured cell lines. nih.gov Some of these compounds have been found to inhibit DNA synthesis in leukemia cells and interfere with the activity of enzymes crucial for DNA replication, such as DNA polymerase alpha. nih.gov However, these studies also suggest that the DNA molecule itself may not be the direct target for some derivatives. nih.gov The interaction of metal complexes of naphthalimide derivatives with DNA has been shown to occur through groove binding and can lead to DNA damage, contributing to their cytotoxic effects. researchgate.net
Table 2: Cytotoxicity of Selected Phthalimide Derivatives Against Cancer Cell Lines
| Cell Line | Compound Series | Antiproliferative Effect |
|---|---|---|
| HeLa (Cervical Cancer) | Phthalimide Derivatives (C7, C8, C16) | Significant decrease in proliferation (36-40%) |
| 4T1 (Breast Cancer) | Phthalimide Derivatives (C3, C4, C14, C16) | Good antiproliferative effect (45-50%) |
Other Biological Activities
While a significant body of research has focused on the primary applications of this compound and its derivatives, scientific investigations have also explored other potential therapeutic properties. These studies have revealed promising activities in the areas of lipid-lowering and inflammation, broadening the pharmacological profile of this class of compounds.
Hypolipidemic Biological Activities of N-Substituted Phthalimides
Research has indicated that the phthalimide moiety is implicated in hypolipidemic activity in rodents. nih.gov A number of N-substituted phthalimide derivatives have demonstrated a general lipid-lowering action. nih.govacs.org Studies involving a series of N-substituted phthalimides, including those with alkyl, methyl ketone, and carboxylic acid substituents, have been conducted to understand their effects on serum cholesterol and triglyceride levels. acs.org
The chain length and the type of substitution on the N-alkyl chain of phthalimide have been found to be critical for its biological activity. nih.gov For instance, compounds with substituents having chain lengths of four carbon or oxygen atoms exhibited the most promising hypolipidemic activity within the tested series. nih.govacs.org However, extending the alkyl and alkanoic acid chain length beyond five carbon atoms did not lead to an improvement in this activity. nih.gov
Furthermore, certain modifications to the substituent group have been shown to reduce hypolipidemic efficacy. The introduction of hydroxy, amino, hydroxymethyl, or carbethoxy groups on the imido nitrogen substituent, other than alkanoic acids, methyl ketones, and alkyl groups, resulted in decreased activity. nih.gov Similarly, substitutions on the aromatic part of the phthalimide, such as an amino or nitro group at the 3-position, or replacing the phenyl ring with a pyridine (B92270) or cyclohexyl ring, led to a loss of hypolipidemic effects. nih.gov
In one study, a series of N-aryl- or N-(1,2,4-triazol-yl)-phthalimides were synthesized and all compounds exhibited hypolipidemic activity. researchgate.netnih.gov One particular compound from this series proved to be the most active, significantly reducing both plasma cholesterol and triglyceride levels in Swiss white mice. researchgate.netnih.gov
Table 1: Summary of Structure-Activity Relationships for Hypolipidemic Activity of N-Substituted Phthalimides
| Modification | Effect on Hypolipidemic Activity | Reference |
| Substituent Chain Length | ||
| Four carbon or oxygen atoms | Optimal activity | nih.govacs.org |
| > Five carbon atoms (alkyl/alkanoic acid) | No improvement | nih.gov |
| N-Alkyl Substituent Type | ||
| Hydroxy, amino, hydroxymethyl, carbethoxy | Reduction in activity | nih.gov |
| Aromatic Ring Substitution | ||
| Amino or nitro group at 3-position | Loss of activity | nih.gov |
| Pyridine or cyclohexyl ring instead of phenyl | Loss of activity | nih.gov |
| N-Aryl or N-(1,2,4-triazol-yl) substitution | Exhibited activity | researchgate.netnih.gov |
Anti-inflammatory and Analgesic Activities
The phthalimide scaffold is a key feature in molecules with anti-inflammatory properties, such as thalidomide (B1683933). nih.gov Consequently, various N-substituted phthalimide derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. ucl.ac.uk
One area of investigation has been the inhibition of nitric oxide (NO) production, as its overproduction is involved in inflammatory processes. nih.gov A study of a series of phthalimide analogs found that their anti-inflammatory activities were related to the bulkiness of the N-substituted alkyl chain and the presence of free hydroxyl groups at specific positions. nih.gov One compound, in particular, demonstrated potent inhibitory activity on lipopolysaccharide (LPS)-stimulated NO production in murine macrophage cells. nih.gov This inhibition was linked to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β. nih.gov
Another approach has focused on designing N-substituted phthalimides as inhibitors of TNF-α production. nih.gov N-pyridinyl(alkyl)phthalimides have been synthesized, with certain pharmacophoric fragments leading to significant inhibition of TNF-α. nih.gov The most active compound in one study, N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide, also demonstrated anti-edematous effects in animal models. nih.gov
Furthermore, new phthalimide derivatives have been synthesized that exhibit potent analgesic effects. nih.gov In a study using an acetic acid-induced writhing test in mice, a series of new phthalimide derivatives with a 1,2,4-oxadiazol-5-yl methyl group attached to the nitrogen atom all showed significant analgesic activity. nih.gov One of the most potent compounds from this series was also found to have analgesic effects against inflammatory pain. nih.gov
The synthesis of 1,2,3-triazole phthalimide derivatives has also yielded compounds with notable anti-inflammatory activity. researchgate.net When tested in a carrageenan-induced edema model in mice, these compounds were able to significantly decrease inflammation. researchgate.net
Table 2: Investigated Anti-inflammatory and Analgesic Activities of N-Substituted Phthalimide Derivatives
| Compound Class/Derivative | Investigated Activity | Mechanism of Action/Model | Reference |
| Phthalimide analogs | Anti-inflammatory | Inhibition of LPS-stimulated NO production in RAW264.7 cells | nih.gov |
| N-pyridinyl(alkyl)phthalimides | Anti-inflammatory | Inhibition of TNF-α production | nih.gov |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | Anti-inflammatory | PMA-induced mouse-ear swelling test, rat carrageenan foot edema test | nih.gov |
| Phthalimides with 1,2,4-oxadiazol-5-yl methyl group | Analgesic | Acetic acid-induced writhing test in mice | nih.gov |
| 1,2,3-triazole phthalimide derivatives | Anti-inflammatory | Carrageenan-induced edema in mice | researchgate.net |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely employed to calculate the molecular properties of phthalimide (B116566) derivatives to predict their reactivity, stability, and suitability for various applications. ufms.bruomustansiriyah.edu.iqresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), allow for the optimization of molecular geometries and the determination of thermodynamic and electronic properties. nih.govufms.bruomustansiriyah.edu.iq
Molecular Orbital Energy Calculations (HOMO, LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.commasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org
DFT calculations are a standard method for determining the energies of these frontier orbitals. researchgate.net For phthalimide derivatives, these calculations are crucial in predicting their electronic behavior. researchgate.net For instance, in the context of materials science, the HOMO and LUMO energy levels help determine a compound's potential as an electronic material. chemmethod.comchemmethod.com
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phthalimide | -7.53 | -1.75 | 5.78 |
| N-chlorophthalimide | -8.11 | -2.74 | 5.37 |
| 3-nitrophthalimide (B32571) | -8.41 | -3.11 | 5.30 |
| 3,4,5,6-tetrachlorophthalimide | -8.21 | -2.99 | 5.22 |
This table presents representative DFT-calculated frontier orbital energy values for various phthalimide derivatives, illustrating how substituents affect electronic properties. Data sourced from computational screening studies. chemmethod.comchemmethod.com
Binding Energy and Redox Potential Calculations
DFT computations are also employed to calculate the binding energies and redox potentials of phthalimide derivatives, which are essential parameters for applications in energy storage, such as in lithium-ion batteries (LIBs). chemmethod.comchemmethod.com The binding energy can predict how strongly an additive molecule will adhere to an electrode surface, such as a graphite (B72142) anode. chemmethod.com
Redox potentials (oxidation and reduction potentials) determine the electrochemical stability of a compound. chemmethod.com For electrolyte additives, a higher reduction potential than the solvent and a high oxidation potential are desirable to ensure the additive is reduced first on the anode to form a stable solid electrolyte interphase (SEI) layer and remains stable against oxidation at the cathode. chemmethod.comchemmethod.com Computational studies have shown that certain phthalimide derivatives possess higher reduction potentials and anodic stability compared to conventional additives like vinylene carbonate (VC), making them promising candidates for high-voltage LIBs. chemmethod.comchemmethod.comcivilica.com
Computational Screening of Phthalimide Derivatives as Electrolyte Additives
Computational screening, leveraging DFT calculations, offers a rapid and cost-effective alternative to experimental trial-and-error for discovering new functional materials. chemmethod.comchemmethod.com This approach has been successfully applied to screen libraries of phthalimide derivatives as potential SEI-forming additives for LIBs. chemmethod.comcivilica.com By systematically calculating key parameters—such as frontier orbital energies (HOMO/LUMO), binding energies, and redox potentials—researchers can identify candidates with the desired electrochemical properties. chemmethod.com Studies have identified several derivatives, including 3-nitrophthalimide and N-chlorophthalimide, as promising alternatives to existing additives due to their superior calculated anodic stability and reduction potentials. chemmethod.comchemmethod.com
Theoretical Studies on Reaction Kinetics and Thermodynamics
Theoretical calculations are invaluable for investigating the kinetics and thermodynamics of chemical reactions. For phthalimide derivatives, DFT can be used to calculate thermodynamic functions such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which determine the spontaneity of a reaction. uomustansiriyah.edu.iqresearchgate.net
Kinetic studies focus on the reaction rate and mechanism. The Marcus theory of electron transfer, for example, has been used to analyze the kinetics of reactions involving the phthalimide-N-oxyl (PINO) radical. nih.govdntb.gov.ua In such studies, rate constants are correlated with the oxidation potentials of substrates, and the reorganization energy required for the electron-transfer process can be calculated. nih.gov These theoretical insights help elucidate reaction mechanisms and predict the reactivity of phthalimide-based compounds in various chemical processes. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to understand the interactions between a potential drug molecule and its biological target. nih.govnih.gov For phthalimide derivatives, docking studies have been crucial in evaluating their potential as therapeutic agents. mdpi.com
These simulations calculate a binding energy or scoring function, typically in kcal/mol, which estimates the binding affinity. ufms.br The results also reveal specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Phthalimide derivatives have been docked against various biological targets, including:
SARS-CoV-2 proteins (Mpro and PLpro): To investigate their potential as antiviral agents. nih.gov
TGF-β protein: To evaluate their role as pathway inhibitors for cancer therapeutics. mdpi.com
Topoisomerase II DNA gyrase: To assess their anticancer activity. nih.gov
| Phthalimide Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |
| Flavonoid-Phthalimide Hybrid (P7) | TGF-β (PDB: 1RW8) | -12.28 | Not specified |
| Phthalimide-Indole Analog (8) | Topoisomerase II DNA gyrase | -8.54 | H-bonding, arene-cation interactions |
| Phthalimide-Triazole Analog (8b) | SARS-CoV-2 PLpro | -8.1 | H-bonding, π-π stacking, π-anion |
| Phthalimide-Indole Analog (11) | Topoisomerase II DNA gyrase | -7.98 | H-bonding, arene-cation interactions |
This table summarizes results from molecular docking studies of various complex phthalimide derivatives against key biological targets, highlighting their potential as inhibitors. nih.govnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. edgccjournal.orgresearchgate.net The goal is to understand how different functional groups and structural modifications influence the efficacy of a molecule, thereby guiding the design of more potent and selective analogs. nih.gov
For phthalimide derivatives, SAR studies have revealed key structural features that are critical for their biological activities, such as anticancer and antimicrobial effects. researchgate.netresearchgate.net For example, in the development of Wnt pathway inhibitors, it was found that both the substituent on the phthalimide fragment and the nature of the linker connecting it to another pharmacophore (a phenylpyridine moiety) were critical to the inhibitory activity. nih.gov Similarly, studies on naphthalimides, which are structurally related to phthalimides, have shown how different substitution patterns can enhance or reduce biological activity. edgccjournal.orgnih.gov These analyses often lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate physicochemical properties with activity. ufms.brresearchgate.net
| Structural Moiety/Modification | Impact on Biological Activity | Example Context |
| Substituent on Phthalimide Ring | Critical for inhibitory potency | Wnt pathway inhibitors nih.gov |
| Linker Structure | Critical for inhibitory potency | Wnt pathway inhibitors nih.gov |
| Addition of Indole Moiety | Can confer broad-spectrum anticancer and antimicrobial activity | Anticancer/Antimicrobial agents nih.gov |
| Substitution Pattern | Enhances or reduces activity against cancer cell lines | Anticancer agents edgccjournal.orgnih.gov |
This table provides a qualitative summary of SAR findings for phthalimide derivatives, showing how specific structural features influence their biological effects.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N-(2-Butynyl)phthalimide by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR: The proton NMR spectrum provides details on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons of the phthalimide (B116566) group typically appear as two well-resolved sets of multiplets in the downfield region, characteristic of the A₂B₂ system of the benzene (B151609) ring. plos.org The signals for the butynyl side chain are expected in the upfield region. The methyl protons (-CH₃) would likely appear as a triplet, coupled to the methylene (B1212753) protons, while the methylene protons (-CH₂-) adjacent to the nitrogen atom would appear as a quartet, coupled to the methyl protons across the alkyne bond.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbonyl carbons (C=O) of the phthalimide group in the highly deshielded region (around 167 ppm). plos.org The aromatic carbons would produce signals in their typical range (approx. 123-134 ppm). plos.org The two sp-hybridized carbons of the alkyne C≡C bond would have distinct signals, and the aliphatic carbons of the methylene (-CH₂) and methyl (-CH₃) groups would appear in the upfield region of the spectrum.
When this compound acts as a ligand, for instance in the complex [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)], the coordination to metal centers significantly alters the chemical shifts. In one study, the resonances of the two acetylenic carbons in the complex were observed at δ 93.2 and 91.8 ppm, and the imido C=O carbonyl groups were found at δ 167.9 ppm in CDCl₃. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for phthalimide structures and alkyne moieties.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Phthalimide Aromatic C-H | ~7.94 (m, 2H) | ~134.7 |
| Phthalimide Aromatic C-H | ~7.78 (m, 2H) | ~124.1 |
| Phthalimide Quaternary C | - | ~131.9 |
| Phthalimide Carbonyl (C=O) | - | ~166.9 |
| Methylene (-CH₂-) | Quartet | ~25-35 |
| Alkyne (-C≡C-) | - | ~70-90 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The most prominent features are related to the phthalimide group. Two distinct carbonyl (C=O) stretching bands are typically observed, often in the range of 1786–1725 cm⁻¹, which is characteristic of cyclic imides. plos.org Stretching vibrations corresponding to the aromatic C=C bonds of the benzene ring and the C-N bond of the imide are also present. plos.org The butynyl group is identified by the C≡C triple bond stretch, which is expected to give a weak absorption band in the 2100-2260 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups appear in the 2850-3100 cm⁻¹ range.
In studies of its coordination complex, [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)], the IR spectrum is dominated by intense ν(CO) vibrations from the metal-bound carbonyl ligands, which were observed at 2093, 2055, and 2028 cm⁻¹ in a cyclohexane (B81311) solution. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Alkyne C≡C Stretch | 2260 - 2100 | Weak |
| Imide C=O Stretch (asymmetric) | ~1780 | Strong |
| Imide C=O Stretch (symmetric) | ~1730 | Strong |
| Aromatic C=C Stretch | 1620 - 1580 | Medium |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₁₂H₉NO₂, to confirm the compound's elemental composition and purity. The results are typically expected to agree within ±0.4%.
For the related dicobalt hexacarbonyl complex, [Co₂(CO)₆(C₁₂H₉NO₂)], elemental analysis was performed to confirm its composition. The calculated values for C₁₈H₉Co₂NO₈ were C, 44.56%; H, 1.87%; and N, 2.89%. The experimental results were found to be C, 44.64%; H, 1.92%; and N, 2.98%, confirming the successful synthesis of the complex. researchgate.net
**Table 3: Elemental Composition of this compound (C₁₂H₉NO₂) ** Molecular Weight: 199.21 g/mol
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 72.35% |
| Hydrogen | H | 4.55% |
| Nitrogen | N | 7.03% |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the molecular weight and information about the compound's structure through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 199.21. The fragmentation pattern is typically dominated by the stable phthalimide moiety. A prominent fragment is anticipated at m/z 160, corresponding to the loss of the butynyl side chain and subsequent rearrangement to form a stable phthalimidomethyl radical cation. Other significant fragments would arise from the breakdown of the phthalimide ring itself, such as peaks at m/z 104 and 76.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion |
|---|---|
| 199 | [M]⁺ (Molecular Ion) |
| 160 | [M - C₃H₃]⁺ |
| 104 | [C₇H₄O]⁺ |
X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. While crystallographic data for the free this compound ligand is not widely reported, its structure has been unambiguously determined in the context of its organometallic complexes.
A single-crystal X-ray diffraction study was performed on the derivative compound (µ₂-η⁴-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. researchgate.netsigmaaldrich.com The study confirmed the tetrahedrane-type cluster framework of the molecule. It was found that the complex crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. sigmaaldrich.com This type of analysis is crucial for understanding how the this compound ligand coordinates with metal centers and the resulting molecular geometry of the complex.
Table 5: Crystallographic Data for (µ₂-η⁴-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | sigmaaldrich.com |
| Space Group | P-1 | sigmaaldrich.com |
| Temperature | 100 K | researchgate.netsigmaaldrich.com |
| Key Bond Length (Co1-Co2) | 2.4688(14) Å | sigmaaldrich.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Future research could focus on developing more efficient, sustainable, and stereoselective synthetic routes to N-(2-Butynyl)phthalimide and its derivatives. This includes the exploration of novel catalytic systems and flow chemistry approaches to streamline its production.
Exploration of New Catalytic Applications
The catalytic potential of metal complexes derived from this compound is an area ripe for investigation. These complexes could be explored as catalysts in a variety of organic transformations, potentially offering unique reactivity and selectivity.
Detailed Pharmacological Profiling and In vivo Studies
While the broader class of phthalimides shows significant biological activity, detailed pharmacological profiling of this compound and its specifically designed derivatives is necessary. In vivo studies are crucial to validate the therapeutic potential of these compounds for conditions such as cancer, inflammation, and neurodegenerative disorders. researchgate.net
Investigation of Advanced Materials Science Applications
The incorporation of this compound into polymers and other materials could lead to the development of advanced materials with tailored optical, electronic, and mechanical properties. Further investigation into its use in areas such as organic electronics, stimuli-responsive materials, and porous polymers is warranted. researchgate.net
Integration of Computational Chemistry for Predictive Modeling and Design
Computational chemistry and molecular modeling can be powerful tools to predict the properties and reactivity of this compound and to design novel derivatives with enhanced biological activity or material properties. DFT calculations, for instance, can provide insights into the electronic structure and spectroscopic properties of these molecules. bohrium.com
Q & A
Q. What are the recommended synthetic routes for N-(2-Butynyl)phthalimide, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via alkylation of phthalimide with a propargyl halide (e.g., 2-butynyl bromide) in the presence of a base. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and reaction efficiency .
- Temperature control : Elevated temperatures (~80–100°C) improve reaction rates but must be balanced against potential side reactions (e.g., alkyne oligomerization).
- Base choice : Sodium carbonate or potassium carbonate is preferred for deprotonating phthalimide while minimizing hydrolysis of the alkyne moiety .
- Purification : Column chromatography with ethyl acetate/hexane mixtures effectively isolates the product from unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H NMR : The alkyne proton (≡C-H) appears as a singlet near δ 1.8–2.2 ppm, while phthalimide aromatic protons resonate as a multiplet at δ 7.7–7.9 ppm. The butynyl methyl group shows a triplet near δ 1.5 ppm .
- ¹³C NMR : The phthalimide carbonyl carbons appear at ~168–170 ppm, and the alkyne carbons are observed at ~70–85 ppm (sp-hybridized carbons) .
- FT-IR : Strong carbonyl stretches (C=O) at ~1770 cm⁻¹ and ~1710 cm⁻¹, with a sharp alkyne C≡C stretch near 2100–2260 cm⁻¹ .
Q. What are the critical storage conditions to prevent degradation of this compound?
Store the compound in anhydrous conditions under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis or oxidation. Avoid exposure to strong bases, as phthalimide derivatives degrade rapidly in alkaline environments (e.g., half-life <50 s in 0.18 M NaOH) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-withdrawing phthalimide group polarizes the alkyne, enhancing its reactivity in click chemistry .
- Molecular Docking : Simulate interactions with biological targets (e.g., sodium channels) by modeling hydrogen bonding between the phthalimide carbonyl and key receptor residues. Adjust substituents on the alkyne chain to optimize binding affinity .
Q. What kinetic models are suitable for studying the hydrolysis or degradation pathways of this compound under varying pH conditions?
- Pseudo-first-order kinetics : Monitor degradation rates spectrophotometrically (e.g., loss of absorbance at 320 nm for phthalimide derivatives). Use buffer systems (e.g., N-methylmorpholine) to maintain constant pH and quantify rate constants (k) for acid/base-catalyzed hydrolysis .
- Eyring analysis : Determine activation parameters (ΔH‡, ΔS‡) to distinguish between stepwise and concerted mechanisms in alkaline hydrolysis .
Q. How does the electron-withdrawing nature of the phthalimide group influence the reactivity of the alkyne moiety in click chemistry?
The phthalimide group withdraws electron density via resonance, lowering the alkyne’s LUMO energy and accelerating cycloaddition with azides. Substituent effects can be quantified using Hammett σ constants: Electron-deficient alkynes exhibit rate enhancements up to 10³-fold in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. What strategies resolve contradictory data in crystallographic versus spectroscopic analyses of this compound derivatives?
- Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) using single-crystal X-ray diffraction. For example, bond lengths from crystallography confirm the presence of a strained alkyne moiety .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in the butynyl chain) by variable-temperature ¹H NMR, which may explain discrepancies in static crystallographic models .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Unreacted phthalimide : Detect via TLC (Rf ~0.3 in ethyl acetate/hexane) and remove by recrystallization from ethanol.
- Dihaloalkane byproducts : Use stoichiometric control (1:1 phthalimide-to-halide ratio) and monitor reaction progress via GC-MS .
- Oxidation products : Add radical inhibitors (e.g., BHT) to prevent alkyne polymerization during prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
